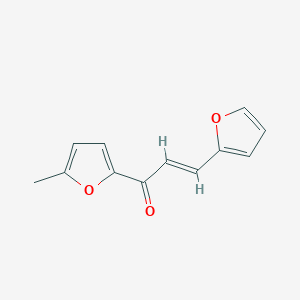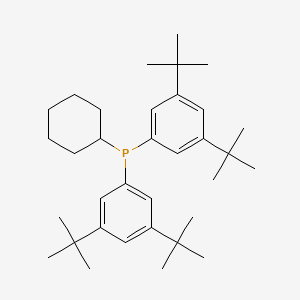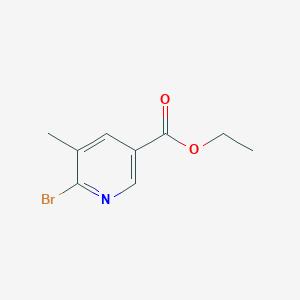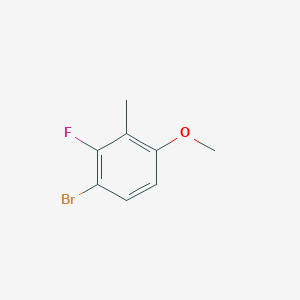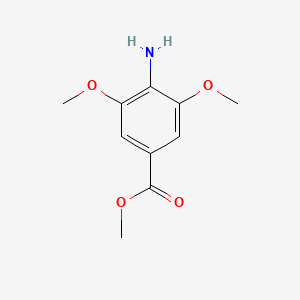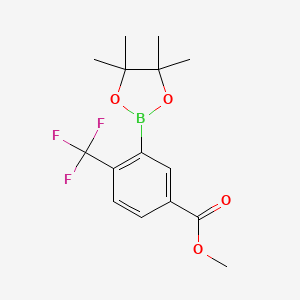
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoate: is a specialized organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a boronic ester group and a trifluoromethyl group, making it valuable in various scientific and industrial applications.
准备方法
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to achieve high yield and purity. Large-scale reactors equipped with efficient cooling and stirring systems are used to maintain consistent reaction conditions. Purification steps, such as recrystallization or column chromatography, are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions: This compound primarily undergoes cross-coupling reactions , such as the Suzuki-Miyaura coupling, where it acts as a boronic acid derivative. It can also participate in oxidation and reduction reactions, depending on the specific conditions and reagents used.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), and solvents (e.g., toluene or water).
Oxidation: Common oxidizing agents include chromium(VI) oxide or peroxides .
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products Formed:
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
科学研究应用
Chemistry: In organic chemistry, this compound is widely used in cross-coupling reactions to synthesize complex organic molecules. Its ability to form stable boronic esters makes it a valuable reagent in the construction of biaryl compounds.
Biology: The compound has applications in biological research , particularly in the development of bioactive molecules . Its trifluoromethyl group can enhance the metabolic stability of pharmaceuticals, making it useful in drug design and synthesis.
Medicine: In medicinal chemistry, this compound is employed in the synthesis of pharmaceuticals . Its incorporation into drug molecules can improve their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME) .
Industry: The compound is also used in the chemical industry for the production of advanced materials and specialty chemicals . Its unique properties make it suitable for applications in polymer chemistry and material science .
作用机制
The mechanism by which this compound exerts its effects depends on the specific reaction it undergoes. In the case of Suzuki-Miyaura coupling , the palladium catalyst facilitates the formation of a palladium-boron complex , which then undergoes transmetalation with an aryl halide to form the biaryl product. The trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and stability.
相似化合物的比较
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure but lacks the trifluoromethyl group.
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure but with a different position of the trifluoromethyl group.
Bis(pinacolato)diboron: A related boronic ester used in cross-coupling reactions.
Uniqueness: The presence of the trifluoromethyl group in Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoate enhances its chemical stability and reactivity compared to similar compounds. This makes it particularly useful in applications requiring high stability and specificity.
属性
IUPAC Name |
methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BF3O4/c1-13(2)14(3,4)23-16(22-13)11-8-9(12(20)21-5)6-7-10(11)15(17,18)19/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNRRIPTUZWJIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)OC)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BF3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
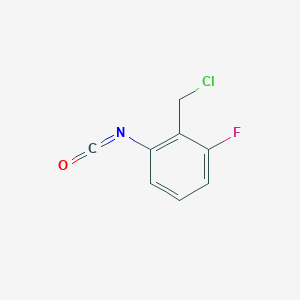
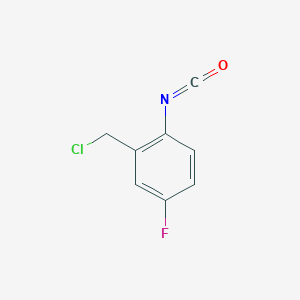
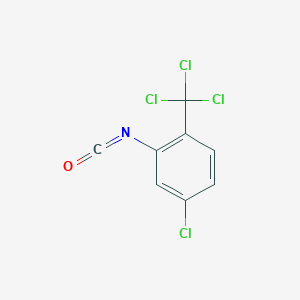
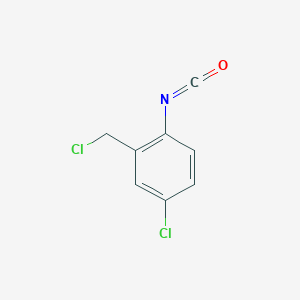
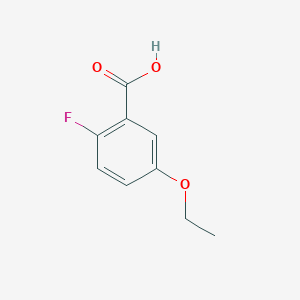
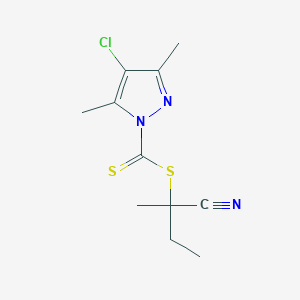
![6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidine-2,4-diol](/img/structure/B6308631.png)
